molecular formula C37H40N6O3 B15162650 N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide CAS No. 166982-61-2

N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide

Cat. No.: B15162650
CAS No.: 166982-61-2
M. Wt: 616.8 g/mol
InChI Key: JSMNIDANDZSRBI-UHFFFAOYSA-N
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Description

N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the dimethylamino and pyrenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups.

Scientific Research Applications

N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate biological pathways and target specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to proteins, enzymes, and other biomolecules, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide include:

  • N-[(3-Dimethylamino)propyl]methacrylamide
  • N-[3-(Dimethylamino)propyl]acetamide
  • 3-(Dimethylamino)propylamine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Properties

CAS No.

166982-61-2

Molecular Formula

C37H40N6O3

Molecular Weight

616.8 g/mol

IUPAC Name

N-[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(4-pyren-4-ylbutanoylamino)pyrrole-2-carboxamide

InChI

InChI=1S/C37H40N6O3/c1-41(2)18-8-17-38-36(45)31-21-29(23-42(31)3)40-37(46)32-20-28(22-43(32)4)39-33(44)14-7-11-26-19-27-12-5-9-24-15-16-25-10-6-13-30(26)35(25)34(24)27/h5-6,9-10,12-13,15-16,19-23H,7-8,11,14,17-18H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)

InChI Key

JSMNIDANDZSRBI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)C)NC(=O)CCCC3=CC4=CC=CC5=C4C6=C(C=CC=C36)C=C5

Origin of Product

United States

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